5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine
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Overview
Description
5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine is a complex organic compound that features a boron-containing dioxaborolane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron trihalides under controlled conditions to form the tetramethyl-1,3,2-dioxaborolane moiety.
Coupling with phenylpyrazole: The dioxaborolane intermediate is then coupled with a phenylpyrazole derivative using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyrazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted boron derivatives.
Scientific Research Applications
5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
- 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanesulfonamide
Uniqueness
5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine stands out due to its unique combination of a boron-containing dioxaborolane ring and a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)12-9-13(17)19-18-12/h5-9H,1-4H3,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUGTLOPLQSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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